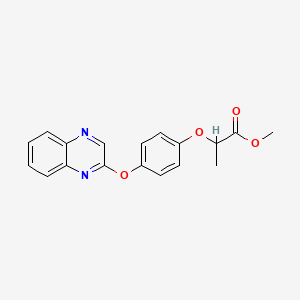![molecular formula C10H18N4 B8654396 6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine](/img/structure/B8654396.png)
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine is an organic compound with a complex structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine typically involves multi-step reactions starting from simpler precursors. One common method involves the alkylation of 4-methyl-6-aminopyridine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used.
相似化合物的比较
Similar Compounds
2-(2-Dimethylamino)ethoxyethanol: Similar in having a dimethylamino group but differs in its overall structure and properties.
17-N-(2-Dimethylaminoethylamino)-17-demethoxygeldanamycin: Shares the dimethylaminoethylamino moiety but is structurally different and used in different applications.
属性
分子式 |
C10H18N4 |
|---|---|
分子量 |
194.28 g/mol |
IUPAC 名称 |
6-N-[2-(dimethylamino)ethyl]-4-methylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H18N4/c1-8-6-9(11)13-10(7-8)12-4-5-14(2)3/h6-7H,4-5H2,1-3H3,(H3,11,12,13) |
InChI 键 |
DTLYVVXERVWLKD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)NCCN(C)C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl (s)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8654327.png)

![2-Propen-1-one, 1-[2,4-dihydroxy-3-(3-methyl-2-butenyl)phenyl]-3-(2,4-dihydroxyphenyl)-, (E)-; (2E)-1-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(2,4-dihydroxyphenyl)-2-propen-1-one](/img/structure/B8654356.png)

![3-Chloro-4-[(1-methylethyl)oxy]benzoyl chloride](/img/structure/B8654367.png)





![2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B8654394.png)



